molecular formula C10H17NO3 B1143065 tert-butyl N-(3-formylcyclobutyl)carbamate CAS No. 171549-91-0

tert-butyl N-(3-formylcyclobutyl)carbamate

Cat. No. B1143065
M. Wt: 199.25
InChI Key: KHXUZWUXKMBGES-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl N-(3-formylcyclobutyl)carbamate and related carbamates involves various chemical strategies. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid in a methanol-water mixture. These compounds act as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines, showcasing their utility as versatile intermediates in organic synthesis (Guinchard, Vallée, & Denis, 2005).

Molecular Structure Analysis

Molecular structure and vibrational spectra of tert-butyl N-(3-formylcyclobutyl)carbamate and similar compounds have been examined through computational methods, including Hartree-Fock (HF) and density functional theory (DFT) calculations. These studies provide insights into the optimized bond lengths, angles, and fundamental vibrational frequencies, aiding in understanding the compound's molecular geometry and electronic properties (Arslan & Demircan, 2007).

Chemical Reactions and Properties

Tert-butyl N-(3-formylcyclobutyl)carbamate undergoes various chemical reactions, demonstrating its versatility as a building block. The chemical transformations include reactions with organometallics, leading to hydroxylamines and further conversion to different functional groups. These reactions underscore the compound's utility in organic synthesis, providing pathways to synthesize a wide array of organic molecules (Guinchard, Vallée, & Denis, 2005).

Physical Properties Analysis

The physical properties of tert-butyl N-(3-formylcyclobutyl)carbamate, such as solubility, melting point, and boiling point, are crucial for its application in various chemical processes. While specific studies on these properties were not found, they can be inferred based on related compounds and standard organic chemistry principles.

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and compatibility with various solvents and reagents, play a significant role in the practical use of tert-butyl N-(3-formylcyclobutyl)carbamate in synthetic pathways. The compound's ability to participate in reactions such as carbamation, hydroxylation, and nitrone formation highlights its chemical versatility and potential in organic synthesis (Guinchard, Vallée, & Denis, 2005).

Scientific Research Applications

Environmental Fate and Toxicity of Related Compounds

Synthetic Phenolic Antioxidants

Synthetic phenolic antioxidants, including tert-butyl derivatives, are widely used in various industrial products to prevent oxidative reactions. These compounds, such as BHT (2,6-di-tert-butyl-4-methylphenol), have been detected in environmental matrices and human tissues. Studies suggest that some of these compounds may cause hepatic toxicity and have endocrine-disrupting effects. Research recommends investigating novel antioxidants with lower toxicity and environmental impact (Liu & Mabury, 2020).

Chemical Decomposition and Environmental Remediation

Decomposition of Oxygenates

Research on the decomposition of methyl tert-butyl ether (MTBE), a related oxygenate, by adding hydrogen in a cold plasma reactor demonstrates the feasibility of using radio frequency plasma for environmental remediation. This method could be applicable to the decomposition of similar compounds, offering a pathway for reducing environmental pollution (Hsieh et al., 2011).

Bioremediation of Environmental Contaminants

Microbial Degradation of MTBE and TBA

Research reviews on the microbial degradation of MTBE (methyl tert-butyl ether) and TBA (tert-butyl alcohol) in the subsurface highlight the potential for bioremediation of compounds with tert-butyl groups under various redox conditions. These studies emphasize the adaptation of microbial communities to degrade such contaminants, suggesting a potential for the bioremediation of related compounds (Schmidt et al., 2004).

Novel Synthesis Approaches

Non-Phosgene Synthesis of N-Substituted Carbamates

Research on the non-phosgene synthesis of N-substituted carbamates explores various carbonyl reagents for synthesizing carbamates, highlighting methods that offer low toxicity and high efficiency. This research area could provide insights into safer and greener synthetic routes for compounds like tert-butyl N-(3-formylcyclobutyl)carbamate, emphasizing the importance of developing environmentally friendly synthesis methods (Shang Jianpen, 2014).

Safety And Hazards

The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

tert-butyl N-(3-formylcyclobutyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-8-4-7(5-8)6-12/h6-8H,4-5H2,1-3H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHXUZWUXKMBGES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-(3-formylcyclobutyl)carbamate

CAS RN

171549-92-1
Record name rac-tert-butyl N-[(1r,3r)-3-formylcyclobutyl]carbamate
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